molecular formula C13H17NO2 B14875672 3-(Benzylamino)-3-cyclopropylpropanoic acid

3-(Benzylamino)-3-cyclopropylpropanoic acid

Cat. No.: B14875672
M. Wt: 219.28 g/mol
InChI Key: VMXJDKLTPPZFFT-UHFFFAOYSA-N
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Description

3-(Benzylamino)-3-cyclopropylpropanoic acid is an organic compound that features a benzylamino group attached to a cyclopropylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-3-cyclopropylpropanoic acid typically involves the reaction of benzylamine with cyclopropylpropanoic acid under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzylamine and the cyclopropylpropanoic acid. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols or amines.

Scientific Research Applications

3-(Benzylamino)-3-cyclopropylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The cyclopropyl group may provide steric hindrance, affecting the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-3-cyclopropylpropanoic acid
  • 3-(Cyclopropylamino)-3-phenylpropanoic acid
  • 3-(Benzylamino)-3-methylpropanoic acid

Uniqueness

3-(Benzylamino)-3-cyclopropylpropanoic acid is unique due to the presence of both the benzylamino and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-(benzylamino)-3-cyclopropylpropanoic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)8-12(11-6-7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)

InChI Key

VMXJDKLTPPZFFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)NCC2=CC=CC=C2

Origin of Product

United States

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